Fractal

説明

A fractal is a geometric shape that contains detailed structure at arbitrarily small scales, usually having a fractal dimension strictly exceeding the topological dimension . Many fractals appear similar at various scales, as illustrated in successive magnifications of the Mandelbrot set . They are created by repeating a simple process over and over in an ongoing feedback loop .

Synthesis Analysis

Fractal analysis and synthesis of fracture surface roughness and related forms of complexity and disorder have been studied . The fractal geometry of roughness and some new developments relevant to this have been explored .

Molecular Structure Analysis

The structure and shape of the polypeptide chains of proteins are determined by the hybridized states of the atomic orbitals in the molecular chain . The fractal analysis usually measures the complexity of an object which is related to certain object’s properties of interest or is connected with properties of another object or system that affects this object .

Chemical Reactions Analysis

Fractal features have been applied to the dynamics of highly nonlinear complex systems . The fractal dimension determination of materials, the relation between the physical and chemical properties of materials and the fractal dimension, adsorption on fractal surfaces, and fractal adsorption isotherms have been studied .

Physical And Chemical Properties Analysis

Fractal characteristics of soil under different land use types have been analyzed . The fractal dimension of soil particle size distribution (PSD) and their relationships with soil bulk density, porosity, soil organic matter (SOM) and soil total nitrogen (TN) were investigated .

科学的研究の応用

Development of Solid Lipid Nanoparticles

Fluvastatin Sodium has been used in the development of Solid Lipid Nanoparticles (SLNPs) . The purpose of this research was to design, optimize, and evaluate fluvastatin-loaded solid lipid nanoparticles (FLV-SLNPs) using a 3 2 factorial design for enhancing the bioavailability . Fluvastatin has several disadvantages, including low solubility and substantial first-pass metabolism resulting in a low (30%) bioavailability .

Potential SIRT2 Inhibitor

Fluvastatin Sodium has been identified as a potential SIRT2 inhibitor . Sirtuins (SIRTs) are NAD + -dependent deacetylases that play various roles in numerous pathophysiological processes, holding promise as therapeutic targets worthy of further investigation . Among them, the SIRT2 subtype is closely associated with tumorigenesis and malignancies . Dysregulation of SIRT2 activation can regulate the expression levels of related genes in cancer cells, leading to tumor occurrence and metastasis .

Anti-Pancreatic Cancer Metastasis Testing

Fluvastatin Sodium has been used in anti-pancreatic cancer metastasis testing . In this study, computer simulations were used to screen for novel SIRT2 inhibitors from the FDA database, based on which 10 compounds with high docking scores and good interactions were selected for in vitro anti-pancreatic cancer metastasis testing .

Enzyme Binding Inhibition Experiments

Fluvastatin Sodium has been used in enzyme binding inhibition experiments . The results showed that fluvastatin sodium may possess inhibitory activity against SIRT2 . Subsequently, fluvastatin sodium was subjected to molecular docking experiments with various SIRT isoforms, and the combined results from Western blotting experiments indicated its potential as a SIRT2 inhibitor .

Molecular Docking

Fluvastatin Sodium has been used in molecular docking . Molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations were performed, revealing the binding mode of fluvastatin sodium at the SIRT2 active site .

Pharmacokinetic Studies

Fluvastatin Sodium has been used in pharmacokinetic studies . These studies revealed that there were no interactions between the drug and the selected excipients and the selected formulation components are compatible with the drug . Pharmacokinetic studies in rats confirmed significant improvement in AUC and MRT of SLNPs in comparison with the pure drug indicating the enhanced bioavailability of SLNPs .

作用機序

Target of Action

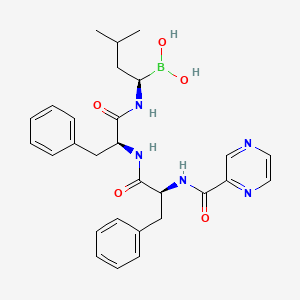

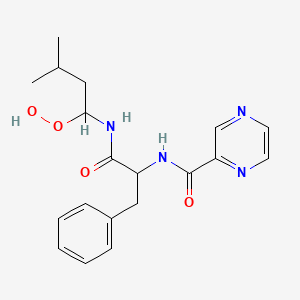

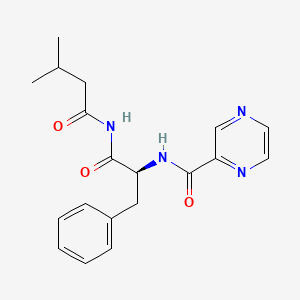

Fluvastatin Sodium, also known as Fractal or Fluindostatin, primarily targets the hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a type of lipid made by the body .

Mode of Action

Fluvastatin Sodium acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol biosynthesis pathway . This inhibition results in a decrease in cholesterol production within the body .

Biochemical Pathways

The primary biochemical pathway affected by Fluvastatin Sodium is the mevalonate pathway , which is responsible for cholesterol biosynthesis . By inhibiting HMG-CoA reductase, Fluvastatin Sodium reduces the production of mevalonic acid, thereby decreasing the synthesis of cholesterol . This leads to a reduction in the levels of low-density lipoprotein (LDL) cholesterol, also known as “bad cholesterol”, in the blood .

Pharmacokinetics

Fluvastatin Sodium exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability . It is quickly and almost completely absorbed from the gut, with a bioavailability of about 24-30% . Over 98% of the substance is bound to plasma proteins . It is metabolized in the liver primarily by the cytochrome P450 enzymes CYP2C9, CYP3A4, and CYP2C8 . The drug is primarily excreted in the feces (95%), with a smaller amount excreted in the urine (5%) .

Result of Action

The molecular and cellular effects of Fluvastatin Sodium’s action primarily involve a reduction in cholesterol levels. By inhibiting the production of cholesterol, it helps lower the levels of LDL cholesterol in the blood . This can help reduce the risk of cardiovascular diseases, including myocardial infarction and stroke .

Action Environment

The action, efficacy, and stability of Fluvastatin Sodium can be influenced by various environmental factors. Additionally, the drug’s metabolism can be affected by inhibitors of the cytochrome P450 enzymes, such as fluconazole, a potent inhibitor of CYP2C9 .

Safety and Hazards

A novel deep learning model termed DLF has been presented to explore the hazard event classification through the fractal method from the perspective of language . The safety fractal reflects the basic requirements that are needed to control safety-related activities at all levels within an organization .

将来の方向性

特性

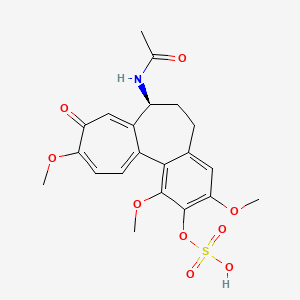

IUPAC Name |

sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGHKIMDNBDHJB-RPQBTBOMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93957-55-2 (hydrochloride salt), 93957-55-2 (Parent) | |

| Record name | Fluvastatin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044758 | |

| Record name | Fluvastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93957-55-2 | |

| Record name | Fluvastatin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluvastatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUVASTATIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYF7O1FV7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。